Dihydroorotic acid

Description

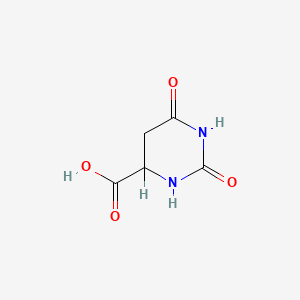

Structure

3D Structure

Properties

IUPAC Name |

2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVEPVSAGBUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861839 | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155-54-4, 6202-10-4 | |

| Record name | (±)-Dihydroorotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydroorotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROOROTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Conversion of Carbamoyl Aspartate to Dihydroorotic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the third step in the de novo pyrimidine (B1678525) biosynthesis pathway: the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. This critical reaction is catalyzed by the enzyme dihydroorotase (DHOase), a key player in cellular metabolism and a potential target for therapeutic intervention.

Introduction to Dihydroorotase (DHOase)

Dihydroorotase (EC 3.5.2.3) is a metalloenzyme that catalyzes the reversible intramolecular condensation of carbamoyl (B1232498) aspartate to form dihydroorotate (B8406146).[1][2][3][4] This reaction is an essential step in the de novo synthesis pathway for pyrimidine nucleotides, which are vital precursors for DNA and RNA synthesis.[2][4][5] Given its crucial role in cell proliferation, the pyrimidine biosynthesis pathway, and DHOase by extension, are significant targets in the development of treatments for cancer, autoimmune disorders, and infectious diseases.[6]

Enzyme Classification and Structure

DHOases are broadly categorized into two classes based on their structure and gene organization.[7]

-

Class I DHOases: Found in higher organisms, these enzymes are part of a large, multifunctional protein known as CAD.[7][8] The CAD protein combines the first three enzymes of the pyrimidine biosynthesis pathway: carbamoyl phosphate (B84403) synthetase, aspartate transcarbamoylase, and dihydroorotase.[3][7][8] This arrangement facilitates substrate channeling, increasing catalytic efficiency.

-

Class II DHOases: These are monofunctional proteins typically found in Gram-negative bacteria and yeast.[7]

Structurally, DHOase is a zinc-dependent metalloenzyme.[1][2][3] The active site of most DHOases features a binuclear zinc center, where the two zinc ions are crucial for catalysis.[7] The human DHOase domain is unique in that it contains a third zinc ion.[9] A key feature of the enzyme is a flexible loop that closes over the active site upon substrate binding, creating a specific environment that stabilizes the transition state and enhances catalytic activity.[2][9]

Catalytic Mechanism

The DHOase-catalyzed reaction is a reversible cyclization. The mechanism involves a binuclear zinc center that coordinates a hydroxide (B78521) ion, which acts as the nucleophile in the hydrolysis direction (dihydroorotate to carbamoyl aspartate).[1][7][10]

Steps in the Hydrolysis of Dihydroorotate (Reverse Reaction):

-

A hydroxide ion, bridged between the two zinc ions (Znα and Znβ), performs a nucleophilic attack on the C6 carbonyl carbon of the dihydroorotate ring.[7]

-

A nearby residue, Asp-250 (in E. coli DHOase), acts as a general base, deprotonating the attacking hydroxide to facilitate the attack.[1][7]

-

This forms a tetrahedral intermediate, which is stabilized by coordination to both zinc ions.[7]

-

The collapse of this intermediate is initiated when Asp-250, now acting as a general acid, protonates the N1 amide nitrogen, leading to the cleavage of the C-N bond and opening of the ring to form carbamoyl aspartate.[1][7][10]

For the forward reaction (cyclization of carbamoyl aspartate), the mechanism is the reverse of these steps, and it has been shown that a single group from the enzyme must be protonated for maximal activity.[1][10]

Role in the De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidine nucleotides de novo is a conserved and fundamental metabolic pathway. DHOase catalyzes the third of six enzymatic steps that convert glutamine, ATP, and bicarbonate into uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5][11]

In animals, the first three steps are catalyzed by the multifunctional CAD protein, which includes:

-

Carbamoyl Phosphate Synthetase II (CPSII): Synthesizes carbamoyl phosphate.

-

Aspartate Transcarbamoylase (ATCase): Converts carbamoyl phosphate and aspartate to carbamoyl aspartate.[8]

-

Dihydroorotase (DHOase): Cyclizes carbamoyl aspartate to dihydroorotate.[8]

The product, dihydroorotate, is then transported to the mitochondria for the fourth step, which is catalyzed by dihydroorotate dehydrogenase (DHODH).[8][12] This compartmentalization and enzyme clustering are crucial for regulating this energy-intensive pathway.[12]

Quantitative Enzyme Kinetics

The kinetic parameters of dihydroorotase have been characterized in various organisms. These values provide insight into the enzyme's efficiency and its affinity for its substrates. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), while the catalytic constant (k꜀ₐₜ), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.[13]

| Enzyme Source | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Conditions | Reference |

| Escherichia coli | Dihydro-DL-orotate | 0.0756 | 127 | pH 8.0, 30°C | [14] |

| Escherichia coli | N-carbamyl-DL-aspartate | 1.07 | 195 | pH 5.8, 30°C | [14] |

Experimental Protocols

Dihydroorotase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used to measure the hydrolysis of dihydroorotate by monitoring the decrease in absorbance.[15]

Principle: The cleavage of the dihydroorotate ring to carbamoyl aspartate results in a decrease in absorbance at 230 nm. The rate of this decrease is proportional to the enzyme activity.

Materials:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Dihydro-DL-orotate substrate solution (stock solution in buffer)

-

Purified Dihydroorotase enzyme

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 230 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette or UV-transparent 96-well plate containing 100 mM potassium phosphate buffer (pH 8.0).

-

Add dihydro-DL-orotate to a final concentration in the range of its Kₘ (e.g., 0.1-1.0 mM).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified dihydroorotase enzyme.

-

Immediately begin monitoring the decrease in absorbance at 230 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for dihydroorotate under these conditions must be determined or obtained from the literature.

-

Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Recombinant Human DHOase Expression and Purification

This is a generalized protocol for expressing and purifying a His-tagged human DHOase domain in E. coli.[16]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the human DHOase gene with a C-terminal His-tag.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, pH 8.0).

-

Ni²⁺ affinity chromatography column and buffers (Wash buffer with low imidazole (B134444), Elution buffer with high imidazole).

-

Dialysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.9).

Procedure:

-

Expression: Inoculate a culture of transformed E. coli in LB medium and grow at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression by adding IPTG (e.g., to 1 mM) and continue to incubate for several hours (e.g., 9 hours at 37°C).[16]

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >13,000 rpm) to pellet cell debris. Collect the supernatant, which contains the soluble recombinant protein.[17]

-

Affinity Chromatography: Apply the clarified supernatant to a Ni²⁺-affinity column pre-equilibrated with lysis buffer.[16][17]

-

Washing and Elution: Wash the column with several volumes of wash buffer (containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged DHOase using an elution buffer containing a high concentration of imidazole (e.g., 250-400 mM).[16][17]

-

Dialysis: Pool the eluted fractions containing the purified protein and dialyze extensively against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Purity Check: Assess the purity of the final protein sample using SDS-PAGE. Protein concentration can be determined using a BCA assay or by measuring absorbance at 280 nm.

Relevance in Drug Development

The de novo pyrimidine biosynthesis pathway is a well-established target for therapeutic agents because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides.[12][18] While DHOase is a potential drug target, the subsequent enzyme in the pathway, dihydroorotate dehydrogenase (DHODH), has received more attention and is the target of several clinically relevant drugs.[19][20][21][22]

-

DHODH Inhibitors: Drugs like Leflunomide (used for rheumatoid arthritis) and Brequinar (investigated as an anticancer agent) inhibit DHODH, leading to pyrimidine depletion.[19][22][23]

-

Targeting DHOase: The significant structural differences between bacterial and mammalian DHOases make the enzyme a promising target for developing species-specific antibacterial agents.[6] Exploiting these differences could lead to antibiotics with novel mechanisms of action, which is critical in the face of rising antimicrobial resistance. Further research into the structure and mechanism of DHOase from pathogens is essential for designing effective and selective inhibitors.

References

- 1. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Loop-In Binding Mode of Dihydroorotase: Implications for Ligand Binding and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotase - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine biosynthesis in pathogens - Structures and analysis of dihydroorotases from Yersinia pestis and Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure, functional characterization, and evolution of the dihydroorotase domain of human CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. youtube.com [youtube.com]

- 14. Dihydroorotase from Escherichia coli. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Complexed Crystal Structure of the Dihydroorotase Domain of Human CAD Protein with the Anticancer Drug 5-Fluorouracil [mdpi.com]

- 17. commons.emich.edu [commons.emich.edu]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scbt.com [scbt.com]

- 22. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 23. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Dihydroorotase Action on Carbamoyl Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotase (DHO), the third enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzes the reversible cyclization of carbamoyl (B1232498) aspartate to dihydroorotate (B8406146). This zinc-dependent metalloenzyme is a critical component for the synthesis of nucleotides, essential building blocks for DNA and RNA. In higher eukaryotes, DHO is part of a large multifunctional enzyme known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase), which facilitates the initial steps of pyrimidine synthesis. The catalytic mechanism of dihydroorotase involves a binuclear zinc center that activates a water molecule for nucleophilic attack on the amide carbonyl of carbamoyl aspartate. This guide provides an in-depth analysis of the enzyme's mechanism, supported by kinetic data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in cellular metabolism and drug development.

The Catalytic Mechanism of Dihydroorotase

Dihydroorotase (EC 3.5.2.3) facilitates a reversible intramolecular cyclization reaction.[1][2] The forward reaction, the conversion of N-carbamoyl-L-aspartate to L-5,6-dihydroorotate, is favored at a lower pH, while the reverse reaction is favored at a higher pH.[3][4] The catalytic activity of DHO relies on a binuclear zinc center located in its active site.[5][6]

The proposed mechanism for the cyclization of carbamoyl aspartate is as follows:

-

Substrate Binding: The carbamoyl aspartate substrate binds to the active site. The exocyclic α-carboxylate group of the substrate forms electrostatic interactions with conserved positively charged or polar residues, such as Arginine, Asparagine, and Histidine, which are critical for substrate recognition.[7][8]

-

Nucleophilic Attack: A water molecule, coordinated to the two zinc ions, is deprotonated by a general base residue, typically an Aspartate (e.g., Asp-250 in E. coli).[7][8] This generates a zinc-bound hydroxide (B78521) ion, a potent nucleophile. This hydroxide ion then attacks the amide carbonyl carbon of carbamoyl aspartate.[5]

-

Tetrahedral Intermediate Formation: The nucleophilic attack results in the formation of a tetrahedral intermediate. This intermediate is stabilized by coordination to the zinc ions.[5]

-

Ring Closure and Product Release: The previously acting general base now functions as a general acid, protonating the nitrogen of the leaving amine group. This facilitates the collapse of the tetrahedral intermediate, leading to the formation of the cyclic product, dihydroorotate, and the release of a water molecule.

Quantitative Kinetic Data

The kinetic parameters of dihydroorotase vary between species and are influenced by pH. The following tables summarize key quantitative data for DHO from different organisms.

Table 1: Kinetic Parameters for the Forward Reaction (Carbamoyl Aspartate → Dihydroorotate)

| Organism | pH | Km (μM) | kcat (s-1) | Reference |

| Escherichia coli | 5.80 | 1070 | 195 | [9] |

| Mouse Ehrlich Ascites Carcinoma | 7.33 | 247 | Not Reported | [10] |

| Hamster (recombinant) | Not Reported | 30 (for EH3 form) | Not Reported | [10] |

Table 2: Kinetic Parameters for the Reverse Reaction (Dihydroorotate → Carbamoyl Aspartate)

| Organism | pH | Km (μM) | kcat (s-1) | Reference |

| Escherichia coli | 8.0 | 75.6 | 127 | [9] |

| Mouse Ehrlich Ascites Carcinoma | >7.0 | 4.4 | Not Reported | [10] |

| Hamster (recombinant) | Not Reported | 4.0 - 11 | 0.53 - 1.2 (μmol min-1 mg-1) | [11] |

Experimental Protocols

Purification of Recombinant Dihydroorotase (from E. coli)

This protocol is adapted from methods described for the purification of human and E. coli dihydroorotase.[1][9]

-

Protein Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the dihydroorotase gene (e.g., pET21b-huDHOase). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for an additional 9 hours at 37°C.[1]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM EDTA, 0.25 mM sodium orotate).[12] Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 26,000 x g for 30 minutes) to pellet cell debris.[12]

-

Affinity Chromatography: If using a His-tagged protein, apply the supernatant to a Ni2+-affinity chromatography column (e.g., ProBond resin) equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, 0.1 M NaCl, pH 7.9).[1][13]

-

Elution: Wash the column with the binding buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM). Elute the bound protein with a linear gradient of imidazole (e.g., 50-400 mM) in the binding buffer.[1][13]

-

Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., 20 mM Tris-HCl, 0.1 M NaCl, pH 7.9) to remove imidazole.[1]

-

Purity Assessment: Assess the purity of the protein using SDS-PAGE. Protein purity should be >97%.[1]

Spectrophotometric Assay for Dihydroorotase Activity (Forward Reaction)

This assay is based on the colorimetric detection of the ureido group of the substrate, carbamoyl aspartate.[14]

-

Reaction Mixture Preparation: In a 384-well plate, prepare a 40 µL reaction mixture containing the assay buffer (e.g., 0.1 M Tris-HCl, pH adjusted for the desired reaction direction), the purified dihydroorotase enzyme, and the substrate, carbamoyl aspartate.

-

Enzyme Addition and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C).

-

Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., 5% acetic acid).[13]

-

Color Development: Add a color mix, such as diacetylmonoxime (DAMO)-thiosemicarbazide (TSC) or DAMO-antipyrine, to detect the remaining ureido moiety of carbamoyl aspartate.[14] The DAMO-TSC mixture has been shown to be superior with less variability.[14]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 466 nm for the antipyrine-based method) using a plate reader.[13] The decrease in absorbance over time corresponds to the consumption of carbamoyl aspartate.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Dihydroorotase Catalytic Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. Protein preparation, crystallization and preliminary X-ray crystallographic studies of dihydroorotase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the dihydroorotase domain of human CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ayotte | Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii | The Ohio Journal of Science [ohiojournalofscience.org]

- 5. Purification of hamster dihydroorotate synthetase using Procion blue-Sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Dihydroorotase from the Hyperthermophile Aquifiex aeolicus Is Activated by Stoichiometric Association with Aspartate Transcarbamoylase and Forms a One-Pot Reactor for Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroorotase from Escherichia coli. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of pH and inhibitors upon the catalytic activity of the dihydroorotase of multienzymatic protein pyr1-3 from mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalysis by hamster dihydroorotase: zinc binding, site-directed mutagenesis, and interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression, purification and crystallization of Trypanosoma cruzi dihydroorotate dehydrogenase complexed with orotate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commons.emich.edu [commons.emich.edu]

- 14. A colorimetric assay optimization for high-throughput screening of dihydroorotase by detecting ureido groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[1][2][3] This mitochondrial enzyme catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate.[2][4] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, positions DHODH as a significant therapeutic target in oncology and autoimmune diseases.[5] This technical guide provides a comprehensive overview of DHODH substrate specificity, featuring quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Role of DHODH in Pyrimidine Biosynthesis

The de novo pyrimidine synthesis pathway is a multi-step process that ultimately produces uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. DHODH is unique in this pathway as it is located on the inner mitochondrial membrane and links pyrimidine metabolism to the electron transport chain.[2][4] The oxidation of dihydroorotate is coupled with the reduction of a quinone electron acceptor, typically ubiquinone (Coenzyme Q10) in humans.[6]

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway.

Substrate Specificity and Kinetics

The primary substrates for human DHODH are (S)-dihydroorotate and a quinone electron acceptor. The natural electron acceptor is ubiquinone (Coenzyme Q10), which is reduced to ubiquinol.[6] For in vitro assays, soluble ubiquinone analogues like decylubiquinone (B1670182) (Coenzyme Q10) are often used. The affinity of DHODH for its substrates can be quantified by the Michaelis constant (Km).

Table 1: DHODH Substrate Kinetics

| Substrate | Organism | Km (µM) | Reference(s) |

| Dihydroorotate | Plasmodium berghei | 23 | [7] |

DHODH Inhibitors: A Therapeutic Strategy

The dependence of rapidly dividing cells on the de novo pyrimidine synthesis pathway makes DHODH an attractive target for therapeutic intervention. Several inhibitors of DHODH have been developed and are used in the treatment of autoimmune diseases and are under investigation for cancer therapy.[5] These inhibitors typically bind to the ubiquinone binding site, thereby blocking the catalytic activity of the enzyme.[8]

Table 2: Kinetic Parameters of Common DHODH Inhibitors

| Inhibitor | Target DHODH | IC50 | Ki | Notes | Reference(s) |

| Brequinar | Human | 4.5 nM | - | Potent inhibitor | [9] |

| Brequinar | Rat | 367 nM | - | Less potent against rat DHODH | [10] |

| Teriflunomide (A77 1726) | Human | 411 nM | - | Active metabolite of Leflunomide | [9] |

| Teriflunomide (A77 1726) | Rat | 19 nM | - | More potent against rat DHODH | [10] |

| Leflunomide | Human | 98 µM | - | Prodrug, weak inhibitor | [10] |

| Leflunomide | Rat | 6.3 µM | - | Prodrug, weak inhibitor | [10] |

| DHODH-IN-11 | Human | >100 µM | - | Weak inhibitor, Leflunomide derivative | [5] |

| DHODH-IN-17 | Human | 0.40 µM | - | Potent inhibitor | [11] |

| DSM1 | P. falciparum | 47 nM | 15 nM | Competitive vs. CoQ | [12] |

| DSM265 | P. falciparum | 8.9 nM | - | [12] | |

| Genz-667348 | P. falciparum | ~20-40 nM | - | [12] |

IC50 and Ki values can vary depending on assay conditions.

Experimental Protocols for Assessing DHODH Activity

The activity of DHODH and the potency of its inhibitors are commonly determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[13][14][15] Fluorescence-based assays have also been developed for high-throughput screening.[1][16][17]

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)

This protocol describes a continuous spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on human DHODH.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100

-

Test inhibitor compound

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHO in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.

-

Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).

-

Prepare a stock solution of the test inhibitor in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for a negative control).

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10 in the 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.

-

Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram outlines the general workflow for evaluating DHODH inhibitors.

Conclusion

Understanding the substrate specificity and inhibition kinetics of DHODH is crucial for the development of novel therapeutics targeting diseases characterized by rapid cell proliferation. This guide has provided a detailed overview of DHODH's role in pyrimidine biosynthesis, quantitative data on its substrates and inhibitors, and a comprehensive experimental protocol for assessing its activity. The provided diagrams offer a clear visualization of the biochemical pathway and experimental procedures. This information serves as a valuable resource for researchers and drug development professionals working in this important therapeutic area.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative studies on dihydroorotate dehydrogenase from P. berghei and the mouse reticulocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. haematologica.org [haematologica.org]

A Technical Guide to the Cellular Localization of Dihydroorotic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. The metabolism of dihydroorotic acid, a key intermediate, is uniquely compartmentalized within eukaryotic cells. This guide provides an in-depth analysis of the subcellular localization of the enzymes involved, with a primary focus on Dihydroorotate (B8406146) Dehydrogenase (DHODH). Understanding this spatial organization is critical for elucidating the regulation of nucleotide metabolism and for the development of targeted therapeutics, particularly in oncology and immunology. This document summarizes the key enzymatic players, their locations, kinetic properties, and the experimental methodologies used to determine this compartmentalization.

Introduction: The Compartmentalized Pathway of Pyrimidine (B1678525) Synthesis

The de novo synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides, involves six enzymatic steps. In mammals, these steps are catalyzed by just three proteins, two of which are large, multifunctional enzymes. The spatial segregation of these enzymes between the cytosol and mitochondria necessitates a coordinated transport of metabolic intermediates, highlighting a critical control point in nucleotide production.

The first three steps are catalyzed by the cytosolic trifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).[1][2] CAD converts glutamine, bicarbonate, and aspartate into (S)-dihydroorotate.[1] The final two steps are catalyzed by the cytosolic bifunctional enzyme UMP Synthase (UMPS) , which converts orotate (B1227488) into UMP.[3][4]

Crucially, the intermediate fourth step—the oxidation of dihydroorotate to orotate—is catalyzed by Dihydroorotate Dehydrogenase (DHODH) . In humans and other mammals, DHODH is the only enzyme of this pathway located in the mitochondria.[5][6] This unique localization physically links pyrimidine synthesis to mitochondrial respiration.[7][8] Dihydroorotate produced by CAD in the cytosol must be transported into the mitochondria, and the resulting orotate must be transported back out to the cytosol for UMPS to act upon it.

Key Enzymes and Their Subcellular Localization

The distinct locations of the enzymes involved in this compound metabolism are fundamental to the pathway's regulation and function.

| Enzyme/Protein | Gene | Function (in pathway) | Primary Subcellular Localization |

| CAD | CAD | Steps 1-3: Synthesizes dihydroorotate | Cytosol[1][2] (Nuclear localization also reported)[9] |

| DHODH | DHODH | Step 4: Oxidizes dihydroorotate to orotate | Inner Mitochondrial Membrane (exposed to intermembrane space)[5][6][10] |

| UMPS | UMPS | Steps 5-6: Converts orotate to UMP | Cytosol[3][4] |

CAD: The Cytosolic Initiator

The CAD protein is a large, ~250 kDa polypeptide that forms a hexameric complex, functioning as a "metabolic factory" for the initial steps of pyrimidine synthesis.[2][9] Its primary localization is the cytoplasm. However, some studies have reported that upon stimulation by growth factors like EGF, a fraction of CAD can translocate to the nucleus.[9] This suggests a potential role for nuclear pyrimidine synthesis under specific cellular conditions, though the bulk of the pathway's initiation occurs in the cytosol.

Dihydroorotate Dehydrogenase (DHODH): The Mitochondrial Link

Human DHODH is a flavoprotein anchored to the outer surface of the inner mitochondrial membrane, with its active site facing the intermembrane space.[5][6][11] This localization is directed by an N-terminal bipartite signal sequence containing a mitochondrial targeting presequence and a hydrophobic transmembrane segment.[5][12]

This positioning is strategically significant for two reasons:

-

Metabolic Channeling : It places the enzyme at the crossroads of cytosolic and mitochondrial metabolite pools.

-

Bioenergetic Coupling : DHODH transfers electrons from dihydroorotate to the mitochondrial electron transport chain via the coenzyme Q (ubiquinone) pool, directly linking nucleotide synthesis to cellular respiration and ATP production.[8][10][13]

UMPS: The Cytosolic Finisher

UMP Synthase is a bifunctional enzyme with both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODCase) activities.[3][14] It is primarily located in the cytoplasm, where it utilizes the orotate exported from the mitochondria to complete the synthesis of UMP.[4]

Quantitative Data on this compound Metabolism

The kinetic parameters of the enzymes involved provide insight into the efficiency and regulation of the pathway.

Table 1: Kinetic Parameters of Human Pyrimidine Synthesis Enzymes

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Source |

| CAD | Dihydroorotate | 28 | - | [1] |

| N-Carbamoyl-L-aspartate | 241 | - | [1] | |

| DHODH | Dihydroorotate | ~12 | - | [15] |

| Coenzyme Q₁₀ | - | - | [16] | |

| UMPS (ODCase) | Orotidine 5'-phosphate | 16.6 | 0.75 | [3] |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols for Determining Cellular Localization

The subcellular localization of these metabolic enzymes has been determined through a combination of classical biochemical techniques and modern cell imaging methods.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This method physically separates cellular compartments based on their size and density, allowing for the analysis of protein content in each fraction by techniques like Western blotting.[17][18]

Objective: To separate a cell lysate into nuclear, cytosolic, and membrane/mitochondrial fractions.

Methodology:

-

Cell Lysis: Harvest cultured cells (e.g., 1x10⁷ cells) and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and protease inhibitors) and incubate on ice for 15-20 minutes to swell the cells.

-

Homogenization: Lyse the swollen cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) 10-15 times or by using a Dounce homogenizer.[17] Monitor lysis under a microscope.

-

Nuclear Pellet Isolation: Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.

-

Cytosolic Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The supernatant from this step is the cytosolic fraction.[18]

-

Mitochondrial/Membrane Fraction Isolation: The pellet from the 10,000 x g spin contains mitochondria and heavy membranes. For further purification, this pellet can be resuspended and subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to separate membranes from mitochondria or processed through a density gradient.[17][19]

-

Analysis: Analyze equal protein amounts from each fraction (whole lysate, nuclear, cytosolic, mitochondrial) by SDS-PAGE and Western blot. Probe with antibodies specific to the protein of interest (e.g., anti-DHODH) and to marker proteins for each compartment (e.g., Lamin B1 for nucleus, GAPDH for cytosol, COX IV for mitochondria) to confirm the purity of the fractions.[18]

Protocol 2: Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a target protein within fixed and permeabilized cells, often in relation to known organelle markers.[20][21]

Objective: To visualize the subcellular location of DHODH by co-localizing it with a mitochondrial marker.

Methodology:

-

Sample Preparation: Grow adherent cells on sterile glass coverslips to ~70-80% confluency.[20]

-

Fixation: Wash cells briefly with PBS, then fix them by incubating with a 2-4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature. This cross-links proteins, preserving the cellular architecture.[22]

-

Permeabilization: Wash the fixed cells 3 times with PBS. Permeabilize the cell membranes by incubating with a buffer containing a detergent like 0.1-0.2% Triton X-100 or saponin (B1150181) in PBS for 10-20 minutes.[21][23] This allows antibodies to access intracellular antigens.

-

Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA or normal serum from the secondary antibody's host species) for 30-60 minutes.[20]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein (e.g., rabbit anti-DHODH) and a primary antibody for an organelle marker raised in a different species (e.g., mouse anti-COX IV for mitochondria). Antibodies are diluted in blocking buffer and incubated for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells 3 times with PBS. Incubate with fluorophore-conjugated secondary antibodies that recognize the primary antibodies (e.g., anti-rabbit IgG conjugated to Alexa Fluor 488 [green] and anti-mouse IgG conjugated to Alexa Fluor 594 [red]). This step should be performed in the dark for 1 hour at room temperature to protect the fluorophores.[20][21]

-

Counterstaining and Mounting: Wash cells 3 times with PBS. A nuclear counterstain like DAPI (blue) can be added to the final wash. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the sample using a confocal fluorescence microscope. The green signal (DHODH) and red signal (mitochondria) should overlap, appearing as yellow in a merged image, confirming the mitochondrial localization of DHODH.

Implications for Drug Development

The unique mitochondrial localization of DHODH makes it an attractive therapeutic target. Inhibiting DHODH disrupts the entire de novo pyrimidine synthesis pathway, starving rapidly proliferating cells—such as cancer cells and activated lymphocytes—of the nucleotides needed for growth.[11]

-

Oncology: Cancer cells have a high demand for nucleotides. DHODH inhibitors can effectively halt their proliferation.[7]

-

Immunology: The immunosuppressive drugs leflunomide (B1674699) and teriflunomide (B560168) function by inhibiting DHODH, thereby blocking the proliferation of T-cells and B-cells in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

-

Antiviral Research: Viruses rely on the host cell's machinery for replication, making DHODH a potential target for broad-spectrum antiviral therapies.

The compartmentalization of the pathway means that inhibitors targeting DHODH act specifically at the mitochondrial level. This can have downstream effects on mitochondrial function, including inducing oxidative stress and triggering cell death pathways like ferroptosis, which are active areas of research for novel cancer therapies.[11][24]

Conclusion

The metabolism of this compound is a prime example of metabolic compartmentalization. The synthesis of its precursor by CAD and the utilization of its product by UMPS occur in the cytosol, while the critical oxidation step is sequestered to the inner mitochondrial membrane, catalyzed by DHODH. This spatial arrangement tightly couples nucleotide biosynthesis with the cell's bioenergetic status. A thorough understanding of this localization, confirmed through techniques like subcellular fractionation and immunofluorescence, is essential for researchers in metabolic regulation and is paramount for the rational design of drugs targeting this vital pathway.

References

- 1. CAD protein - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. uniprot.org [uniprot.org]

- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Requirements for the mitochondrial import and localization of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Requirements for the mitochondrial import and localization of dihydroorotate dehydrogenase (2000) | John Rawls | 113 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. The purification and preliminary characterization of UMP synthase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Subcellular fractionation protocol [abcam.com]

- 18. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. ibidi.com [ibidi.com]

- 21. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. usbio.net [usbio.net]

- 23. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 24. mdpi.com [mdpi.com]

The Linchpin of Pyrimidine Synthesis: A Technical Guide to the Role of Dihydroorotic Acid in Nucleotide Pool Maintenance

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the critical role of dihydroorotic acid and its metabolizing enzyme, dihydroorotate (B8406146) dehydrogenase (DHODH), in the maintenance of cellular nucleotide pools has been released today. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the de novo pyrimidine (B1678525) synthesis pathway, its regulation, and its significance as a therapeutic target in various diseases, including cancer and autoimmune disorders. The guide includes a thorough compilation of quantitative data, detailed experimental protocols, and novel visualizations of the associated biochemical and experimental workflows.

Introduction: The Central Role of Pyrimidine Nucleotides

Pyrimidine nucleotides, including uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), are fundamental building blocks for the synthesis of DNA and RNA.[1][2] They also play crucial roles in glycoprotein (B1211001) and phospholipid biosynthesis.[3][4] Cells can generate pyrimidines through two main routes: the de novo synthesis pathway and the salvage pathway. While the salvage pathway recycles pre-existing pyrimidines, the de novo pathway is essential for rapidly proliferating cells, such as cancer cells and activated immune cells, which have a high demand for nucleic acid precursors.[3][4]

The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Overview

The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursor molecules. A key intermediate in this pathway is this compound. The pathway can be summarized as follows:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway initiates in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII).[5]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[5]

-

Ring Closure to Dihydroorotate: Dihydroorotase mediates the cyclization of carbamoyl aspartate to form this compound.[5]

-

Oxidation to Orotic Acid: This is a critical, rate-limiting step where dihydroorotate dehydrogenase (DHODH) oxidizes this compound to orotic acid.[6][7] Uniquely, this is the only step in the pathway that occurs within the mitochondria, linking pyrimidine synthesis to the electron transport chain.[7]

-

Formation of Uridine Monophosphate (UMP): Orotic acid is then converted to orotidine (B106555) 5'-monophosphate (OMP) by orotate (B1227488) phosphoribosyltransferase, and subsequently decarboxylated to UMP by OMP decarboxylase.

-

Phosphorylation to Triphosphates: UMP is sequentially phosphorylated to UDP and then UTP. UTP can be further converted to CTP by CTP synthetase.

Dihydroorotate Dehydrogenase (DHODH): The Gatekeeper of Pyrimidine Synthesis

DHODH is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine synthesis pathway.[7] It catalyzes the oxidation of dihydroorotate to orotate, a reaction coupled to the mitochondrial respiratory chain via the reduction of ubiquinone to ubiquinol.[7] This strategic location and function make DHODH a critical regulatory point and an attractive target for therapeutic intervention.

Impact of DHODH Inhibition on Nucleotide Pools

Inhibition of DHODH leads to a rapid depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest and the induction of apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[3] The on-target effect of DHODH inhibitors can be confirmed by a uridine rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.[3]

Metabolomic analyses of cells treated with DHODH inhibitors have consistently shown a significant accumulation of the substrate, this compound, and a concomitant decrease in the product, orotic acid.[3][4][8] This directly leads to the depletion of downstream pyrimidine nucleotides, UTP and CTP.

dot

Quantitative Data on Nucleotide Pool Alterations

The inhibition of DHODH leads to predictable and quantifiable changes in the intracellular concentrations of pyrimidine pathway metabolites. The following tables summarize findings from studies utilizing DHODH inhibitors.

Table 1: Effect of DHODH Inhibitors on Pyrimidine Pathway Intermediates

| Cell Line | DHODH Inhibitor | Treatment | This compound Level (Fold Change vs. Control) | Orotic Acid Level (Fold Change vs. Control) | Reference |

| A549 | H-006 (100 nM, 48h) | 265-fold increase | - | [3][4] | |

| HL-60 | H-006 (100 nM, 48h) | Marked accumulation | - | [3][4] | |

| A549 | Indoluidin E | Marked accumulation | - | ||

| Colon 38 | Brequinar (50 mg/kg) | Depleted to 10% of control | - | [9] | |

| Colon 26 | Brequinar (50 mg/kg) | Less decrease than Colon 38, rapid recovery | - | [9] |

Table 2: Effect of DHODH Inhibitors on Pyrimidine and Purine Nucleotide Triphosphate Pools

| Cell Line | DHODH Inhibitor | Treatment | UTP Level (Fold Change vs. Control) | CTP Level (Fold Change vs. Control) | ATP Level (Fold Change vs. Control) | GTP Level (Fold Change vs. Control) | Reference |

| A549 | H-006 (100 nM, 48h) | Significant Decrease | Significant Decrease | No significant direct change | No significant direct change | [3][4] | |

| Colon 38 | Brequinar (50 mg/kg) | Decreased by 50% | No significant effect | - | - | [9] | |

| Bone Marrow | Brequinar (50 mg/kg, 2h) | Depleted to 25% of control | - | - | - | [9] | |

| T-ALL cells | Brequinar (1 µM) | Rapid depletion | Rapid depletion | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and nucleotide pool maintenance.

DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the in vitro inhibitory activity of compounds on DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).

-

Materials: Recombinant human DHODH, L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10 (CoQ10), Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100), DMSO, 96-well microplate, Microplate spectrophotometer.

-

Procedure:

-

Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO or assay buffer.

-

Add test compounds at various concentrations to the wells of a 96-well plate.

-

Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.

-

Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode.

-

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its conversion to orotic acid by DHODH represent a critical control point in the maintenance of the pyrimidine nucleotide pool, particularly in rapidly dividing cells. The wealth of data on the effects of DHODH inhibition underscores its importance as a therapeutic target. This technical guide provides a foundational resource for researchers in this field, offering both a comprehensive overview and practical experimental guidance. Future research will likely focus on the development of more selective and potent DHODH inhibitors, as well as exploring the intricate connections between pyrimidine metabolism and other cellular pathways in health and disease.

References

- 1. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retention of in vivo antipyrimidine effects of Brequinar sodium (DUP-785; NSC 368390) in murine liver, bone marrow and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroorotic acid structure and chemical properties

An In-Depth Technical Guide to Dihydroorotic Acid: Structure, Properties, and Analysis

Introduction

This compound is a critical intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Its synthesis and subsequent oxidation are pivotal steps in cellular metabolism, making the enzymes involved, particularly Dihydroorotate (B8406146) Dehydrogenase (DHODH), significant targets for therapeutic intervention in various diseases, including autoimmune disorders and cancer.[3][4][5] This document provides a comprehensive technical overview of the structure, chemical properties, biological role, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, systematically known as (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid for its L-enantiomer, is a heterocyclic compound.[1][6] It is a derivative of orotic acid and serves as the direct precursor in the pyrimidine (B1678525) synthesis pathway.[1][2]

Below is a summary of its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid[1][6] |

| Synonyms | L-Dihydroorotic acid, (S)-4,5-Dihydroorotate, L-Hydroorotic acid[1] |

| CAS Number | 5988-19-2 (L-form)[1], 155-54-4 (racemic)[2][7] |

| Molecular Formula | C₅H₆N₂O₄[1][2] |

| SMILES String | OC(=O)[C@@H]1CC(=O)NC(=O)N1[1] |

| InChI Key | UFIVEPVSAGBUSI-REOHCLBHSA-N (L-form) |

Physicochemical Properties

The physical and chemical characteristics of L-dihydroorotic acid are essential for its handling, analysis, and application in experimental settings.

| Property | Value |

| Molecular Weight | 158.11 g/mol [6] |

| Appearance | White to off-white crystalline powder[8] |

| Melting Point | 254-255 °C (with decomposition)[8][9] |

| Solubility | Partly soluble in water; soluble in dimethylformamide[9] |

| Optical Activity | [α]20/D +33° to +35° (c=1 in NaHCO₃)[8] |

Biological Role: De Novo Pyrimidine Biosynthesis

This compound is the product of the third step and the substrate for the fourth step in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for producing the nucleotides required for nucleic acid synthesis.[5][10]

-

Formation : this compound is formed from carbamoyl (B1232498) aspartate through the action of the enzyme dihydroorotase, which is part of the multifunctional CAD protein in mammals.[1][10]

-

Oxidation : The key reaction involving this compound is its oxidation to orotic acid. This is the only redox reaction in the pathway and is catalyzed by Dihydroorotate Dehydrogenase (DHODH).[3][11][12] In mammals, DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane.[3][4][5]

The inhibition of DHODH leads to an accumulation of this compound and a depletion of pyrimidines, which can halt the proliferation of rapidly dividing cells, making DHODH a prime target for antiviral, immunomodulatory, and anticancer drugs.[3][9][13][14][15]

Caption: De novo pyrimidine biosynthesis pathway highlighting this compound.

Experimental Protocols

Prebiotic Synthesis of this compound

A straightforward method for synthesizing this compound that mimics prebiotic conditions has been described. This protocol can be adapted for laboratory-scale synthesis.

Methodology:

-

Reaction Setup : Prepare an aqueous solution containing L-aspartic acid and urea.

-

Heating : Heat the solution. The heat facilitates the initial formation of N-carbamoyl-L-aspartate.

-

Cyclization : Continued heating causes the intramolecular cyclization of N-carbamoyl-L-aspartate, accompanied by the loss of a water molecule, to yield L-dihydroorotic acid.[16]

-

Purification : The product can be purified from the reaction mixture using standard techniques such as recrystallization or column chromatography.

Note: This method initially produces carbamylaspartic acid, which then cyclizes to this compound.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and non-radiometric assay for quantifying the product of the DHODH reaction, orotic acid, can be adapted to measure this compound levels, particularly in studies involving DHODH inhibitors which cause its accumulation.[14][15][17]

Methodology:

-

Sample Preparation :

-

For cellular extracts, quench metabolic activity and extract metabolites using a cold solvent (e.g., methanol/water mixture).

-

For plasma samples, perform protein precipitation using an appropriate agent (e.g., trichloroacetic acid or acetonitrile), followed by centrifugation to obtain a clear supernatant.[18]

-

-

Chromatographic System :

-

Instrument : A standard HPLC system equipped with a UV detector.

-

Column : Anion-exchange column (e.g., Partisil-SAX) is highly effective.[17] Alternatively, a reversed-phase C18 column can be used.[19]

-

Mobile Phase : An isocratic elution with a low-concentration phosphate (B84403) buffer at an acidic pH (e.g., pH 4.0) is suitable for anion-exchange chromatography.[17] For reversed-phase, a gradient with a polar solvent system (e.g., water with an ion-pairing agent or mild acid and acetonitrile) is typically used.

-

Flow Rate : A typical flow rate is around 0.20 to 1.0 mL/min.[19]

-

-

Detection :

-

Set the UV detector to a wavelength of 280 nm for orotic acid.[17] this compound lacks the conjugated double bond and thus has a different UV absorption profile, typically monitored at lower wavelengths (~230 nm). For targeted analysis of this compound, LC-MS/MS provides superior sensitivity and specificity.[18][20]

-

-

Quantification :

-

Generate a standard curve using known concentrations of pure this compound.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve. The detection limit for related compounds using HPLC-UV can be as low as 20 pmol per injection.[17]

-

Caption: General experimental workflow for HPLC-based quantification.

Conclusion

This compound is a cornerstone metabolite in the synthesis of pyrimidines. Its well-defined chemical structure and properties, combined with its central role in a therapeutically important metabolic pathway, make it a subject of intense interest in biomedical research. The methodologies for its synthesis and quantification are robust, enabling further investigation into the function of the pyrimidine biosynthesis pathway and the development of novel inhibitors targeting DHODH for a range of human diseases.

References

- 1. Human Metabolome Database: Showing metabocard for L-Dihydroorotic acid (HMDB0003349) [hmdb.ca]

- 2. 4,5-Dihydroorotic acid - Wikipedia [en.wikipedia.org]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. L-DIHYDROOROTIC ACID | 5988-19-2 [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]

- 19. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Lynchpin of Proliferation: A Technical Guide to Dihydroorotic Acid's Function in Rapidly Dividing Cells

For Immediate Release

A deep dive into the metabolic chokepoint of dihydroorotic acid, a critical intermediate in pyrimidine (B1678525) biosynthesis, reveals its pivotal role in sustaining the rapid growth of cancer cells and activated immune cells. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's function, the therapeutic potential of targeting its metabolism, and detailed experimental protocols for its study.

Rapidly proliferating cells, a hallmark of cancer and immune responses, have a voracious appetite for the building blocks of life. Among the most critical of these are pyrimidines, essential components of DNA and RNA. The de novo synthesis of pyrimidines is a complex metabolic pathway, and at its heart lies a crucial step: the conversion of this compound (DHOA) to orotate. This reaction is catalyzed by the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a flavin-dependent enzyme that is emerging as a prime therapeutic target.[1][2] This guide will dissect the function of DHOA in these hyperproliferative states and provide the technical framework for its investigation.

The Central Role of Dihydroorotate Dehydrogenase (DHODH)

DHODH is the fourth and only redox enzyme in the de novo pyrimidine biosynthesis pathway.[1] Its location on the inner mitochondrial membrane links pyrimidine synthesis to cellular respiration. In rapidly dividing cells, the demand for pyrimidines is significantly elevated to support DNA replication and RNA synthesis.[3] Consequently, these cells are exquisitely dependent on the efficient functioning of DHODH.

Inhibition of DHODH leads to the accumulation of its substrate, DHOA, and a depletion of downstream pyrimidines. This pyrimidine starvation triggers a cascade of cellular events, including:

-

Cell Cycle Arrest: The lack of necessary nucleotides halts the cell cycle, primarily at the S-phase, preventing DNA replication.

-

Inhibition of Proliferation: Without the ability to synthesize new DNA and RNA, cell division ceases.

-

Induction of Cell Death: Prolonged pyrimidine depletion can induce various forms of programmed cell death, including apoptosis and ferroptosis.

This dependency on DHODH presents a therapeutic window, as normal, quiescent cells are less reliant on de novo pyrimidine synthesis and can utilize salvage pathways.[3]

Quantitative Insights into DHODH Inhibition

The potency of DHODH inhibitors is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below are tables summarizing the IC50 values of notable DHODH inhibitors in various cancer cell lines and the impact of DHODH inhibition on cellular metabolites.

Table 1: IC50 Values of DHODH Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Brequinar | A-375 | Melanoma | 0.59 | [4] |

| Brequinar | A549 | Lung Carcinoma | 4.1 | [4] |

| Brequinar | HCT 116 | Colon Carcinoma | >50 (in some studies) | [5][6] |

| Brequinar | HT-29 | Colon Carcinoma | >50 | [5][6] |

| Brequinar | MIA PaCa-2 | Pancreatic Cancer | >50 | [5][6] |

| Leflunomide | HCT 116 | Colon Carcinoma | >50 | [5][6] |

| Leflunomide | HT-29 | Colon Carcinoma | >50 | [5][6] |

| Leflunomide | MIA PaCa-2 | Pancreatic Cancer | >50 | [5][6] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 0.0044 | [7] |

| Indoluidin D | Jurkat | T-cell Leukemia | 0.012 | [7] |

| Indoluidin D | A549 | Lung Carcinoma | 0.018 | [7] |

| Indoluidin E | HL-60 | Acute Promyelocytic Leukemia | 0.0051 | [7] |

Table 2: Metabolite Accumulation upon DHODH Inhibition

| Metabolite | Fold Change (Indoluidin E vs. Control) | Reference |

| This compound | 258 | [7] |

| N-carbamoylaspartic acid | 122 | [7] |

Visualizing the Core Pathways and Processes

To better understand the intricate relationships in pyrimidine biosynthesis and its inhibition, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Caption: Mechanism of DHODH Inhibition.

Caption: Experimental Workflow for DHODH Inhibitor Evaluation.

Detailed Experimental Protocols

A rigorous investigation into the function of this compound and the effects of DHODH inhibition requires robust and reproducible experimental methods. The following sections provide detailed protocols for key assays.

DHODH Enzymatic Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

Materials:

-

Recombinant human DHODH protein

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

This compound (DHOA) solution

-

Decylubiquinone (CoQ10) solution

-

2,6-dichloroindophenol (DCIP) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the DHODH inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and the inhibitor dilutions. Include a control with no inhibitor.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate mixture containing DHOA, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode. The reduction of DCIP leads to a color change that can be quantified.

-

Calculate the reaction rate (Vmax) for each inhibitor concentration.

-

Determine the percent inhibition relative to the control and plot a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Materials:

-

Rapidly proliferating cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

DHODH inhibitor

-

CCK-8 solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHODH inhibitor. Include untreated control wells.

-

Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow formazan (B1609692) product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for DHODH and Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-DHODH, anti-cleaved PARP, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with the DHODH inhibitor for various time points.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for DHODH Expression

qRT-PCR is used to measure the amount of a specific RNA.

Materials:

-

RNA isolated from treated and untreated cells

-

Reverse transcriptase

-

cDNA

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Primers specific for DHODH and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from cells treated with the DHODH inhibitor.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for DHODH and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-